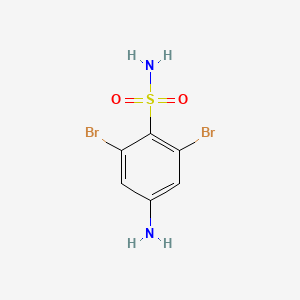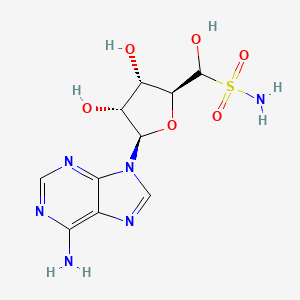
5'-Sulfamoyladenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-Sulfamoyladenosine is a unique compound characterized by the presence of a sulfamoyl group attached to the 5’ position of adenosine. This compound is notable for its rare sulfamoyl ester moiety, which is not commonly found in natural products
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Sulfamoyladenosine typically involves the reaction of adenosine with sulfamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfamoyl ester bond . The process requires careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods: While specific industrial production methods for 5’-Sulfamoyladenosine are not extensively documented, the compound can be synthesized on a larger scale using similar principles as those employed in laboratory synthesis. The key factors in industrial production include optimizing reaction conditions, scaling up the process, and ensuring consistent quality and yield of the final product .
化学反応の分析
Types of Reactions: 5’-Sulfamoyladenosine undergoes various chemical reactions, including substitution and hydrolysis. The sulfamoyl group can be substituted with other functional groups under appropriate conditions, leading to the formation of different derivatives .
Common Reagents and Conditions: Common reagents used in the reactions of 5’-Sulfamoyladenosine include sulfamoyl chloride, bases like pyridine, and solvents such as dichloromethane. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products: The major products formed from the reactions of 5’-Sulfamoyladenosine depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfamoyl derivatives, while hydrolysis can lead to the formation of adenosine and sulfamic acid .
科学的研究の応用
Chemistry: In chemistry, 5’-Sulfamoyladenosine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, 5’-Sulfamoyladenosine is investigated for its role in cellular processes. It has been shown to interfere with adenosine monophosphate enzymology, making it a valuable tool for studying enzyme mechanisms and cellular metabolism .
Medicine: Medicinally, 5’-Sulfamoyladenosine exhibits antiparasitic activity and has been explored as a potential therapeutic agent. Its ability to inhibit protein biosynthesis and platelet aggregation further highlights its potential in treating various medical conditions .
Industry: In the industrial sector, 5’-Sulfamoyladenosine is utilized in the development of new materials and chemical products. Its unique properties make it a valuable component in various industrial applications .
作用機序
The mechanism of action of 5’-Sulfamoyladenosine involves its interaction with specific molecular targets and pathways. It is known to interfere with adenosine monophosphate enzymology, which affects various cellular processes. The compound’s sulfamoyl group plays a crucial role in its bioactivity, allowing it to interact with enzymes and other biomolecules .
類似化合物との比較
5’-Sulfamoyladenosine can be compared with other similar compounds, such as nucleocidin and ascamycins. These compounds share structural similarities but differ in their functional groups and bioactivity:
Nucleocidin: Contains a fluorine atom at the C-4’ position of the ribose ring and a sulfamoyl ester moiety.
The uniqueness of 5’-Sulfamoyladenosine lies in its specific sulfamoyl ester moiety and its diverse bioactivity, making it a valuable compound for various scientific and industrial applications .
特性
分子式 |
C10H14N6O6S |
|---|---|
分子量 |
346.32 g/mol |
IUPAC名 |
[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-hydroxymethanesulfonamide |
InChI |
InChI=1S/C10H14N6O6S/c11-7-3-8(14-1-13-7)16(2-15-3)9-5(18)4(17)6(22-9)10(19)23(12,20)21/h1-2,4-6,9-10,17-19H,(H2,11,13,14)(H2,12,20,21)/t4-,5+,6-,9+,10?/m0/s1 |
InChIキー |
KKQMCTARRKKJGE-YLXOIZHRSA-N |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C(O)S(=O)(=O)N)O)O)N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(O)S(=O)(=O)N)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


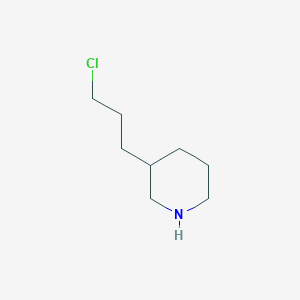
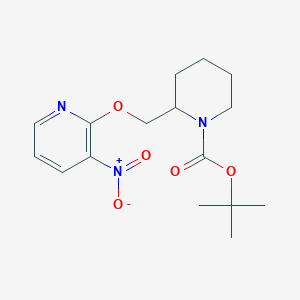
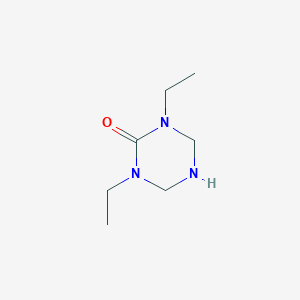
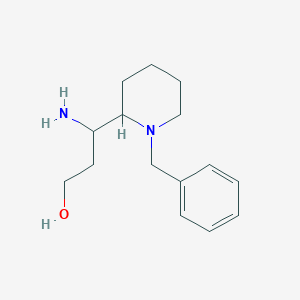
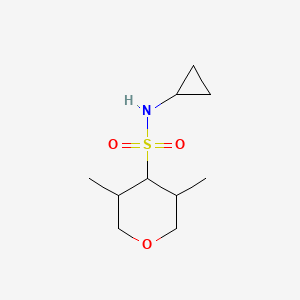

![1-[3-(2-Aminoanilino)propyl]pyrrolidin-2-one](/img/structure/B13962188.png)
![6-[[1-[(1,1-Dimethylethoxy)carbonyl]-4-piperidinyl]oxy]-3-pyridinecarboxylic acid](/img/structure/B13962190.png)
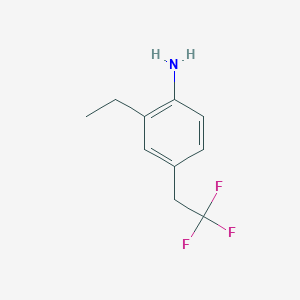
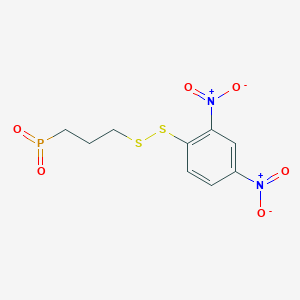

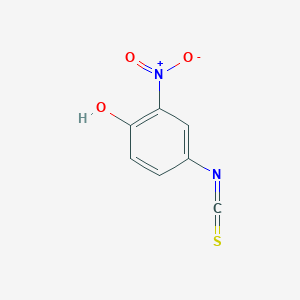
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(hydroxymethyl)azetidin-1-yl)methanone](/img/structure/B13962215.png)
